molecular formula C10H15NO B12572295 [2-(Methoxymethylidene)cyclohexyl]acetonitrile CAS No. 281190-24-7

[2-(Methoxymethylidene)cyclohexyl]acetonitrile

Cat. No.: B12572295
CAS No.: 281190-24-7
M. Wt: 165.23 g/mol
InChI Key: KZWFIDJIAQRQAK-UHFFFAOYSA-N
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Description

[2-(Methoxymethylidene)cyclohexyl]acetonitrile: is an organic compound characterized by a cyclohexane ring substituted with a methoxymethylidene group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methoxymethylidene)cyclohexyl]acetonitrile typically involves the reaction of cyclohexylacetonitrile with methoxymethylidene reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, ensuring consistent quality and efficiency. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions: [2-(Methoxymethylidene)cyclohexyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The methoxymethylidene group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Primary amines or other reduced forms.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, [2-(Methoxymethylidene)cyclohexyl]acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine: In medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its derivatives may serve as active pharmaceutical ingredients (APIs) or lead compounds in drug development.

Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-(Methoxymethylidene)cyclohexyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are conducted to elucidate its mode of action.

Comparison with Similar Compounds

    Cyclohexylacetonitrile: A precursor in the synthesis of [2-(Methoxymethylidene)cyclohexyl]acetonitrile.

    Methoxymethylidene derivatives: Compounds with similar methoxymethylidene groups but different core structures.

    Other nitriles: Compounds with nitrile functional groups and varying substituents.

Uniqueness: this compound is unique due to its specific combination of a cyclohexane ring, methoxymethylidene group, and acetonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

281190-24-7

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-[2-(methoxymethylidene)cyclohexyl]acetonitrile

InChI

InChI=1S/C10H15NO/c1-12-8-10-5-3-2-4-9(10)6-7-11/h8-9H,2-6H2,1H3

InChI Key

KZWFIDJIAQRQAK-UHFFFAOYSA-N

Canonical SMILES

COC=C1CCCCC1CC#N

Origin of Product

United States

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